![molecular formula C7H4Br2O2 B14259624 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 444586-28-1](/img/structure/B14259624.png)
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-8-oxabicyclo[321]octa-3,6-dien-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the oxabicyclo[321]octane family, which is characterized by a fused ring system containing oxygen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one typically involves the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one. This process can be achieved through the following steps:
Bromination: The starting material, 8-oxabicyclo[3.2.1]oct-6-en-2-one, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like NaBH4 can convert the compound into less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Less brominated or debrominated products.
Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.
科学研究应用
3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets through its reactive bromine atoms and bicyclic structure. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-2-one: A precursor in the synthesis of 3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one.
3,4-Dibromo-8-oxabicyclo[3.2.1]octane: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential applications. Its bicyclic structure also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
444586-28-1 |
|---|---|
分子式 |
C7H4Br2O2 |
分子量 |
279.91 g/mol |
IUPAC 名称 |
3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChI 键 |
FXCVHFUGYLOYFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=O)C(=C(C1O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


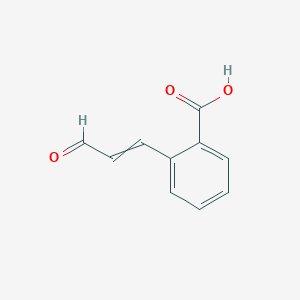
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
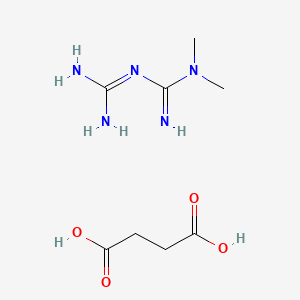
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
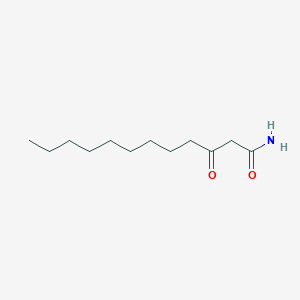
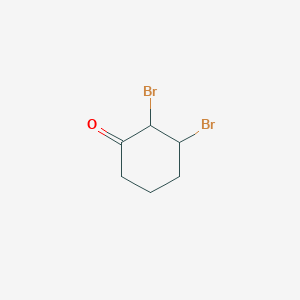
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
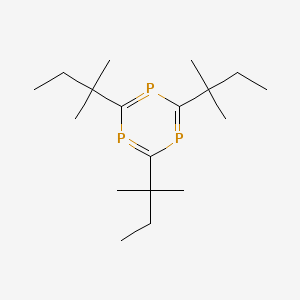
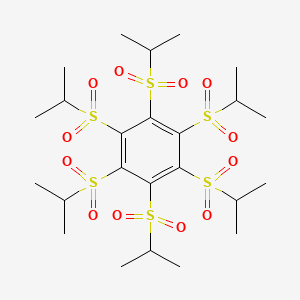
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)

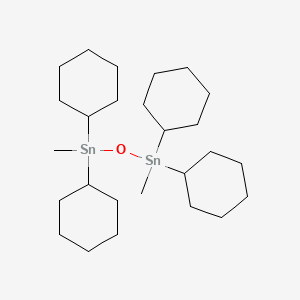
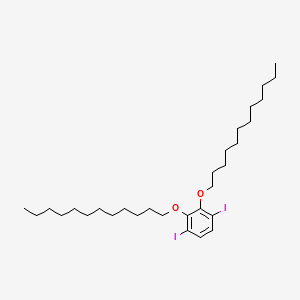
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
